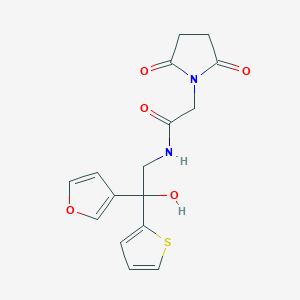

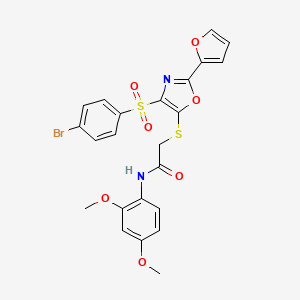

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide" is a multifaceted molecule that likely exhibits a range of biological activities due to its complex structure. It contains a pyrrolidinone moiety, which is a lactam of gamma-aminobutyric acid (GABA), and may influence the compound's interaction with biological systems. The presence of furan and thiophene rings suggests potential for varied chemical reactivity and possible applications in pharmaceuticals, given that such heterocycles are often found in drug molecules.

Synthesis Analysis

The synthesis of related acetamide derivatives has been explored in various studies. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substitutions were synthesized and evaluated as opioid kappa agonists, indicating the versatility of the acetamide group in medicinal chemistry . Another study reported the synthesis of ethyl 2-(3-furopyridyl)acetates, which could be further functionalized through reactions such as the Wittig-Horner reaction, lithiation, and alkylation . These methods could potentially be adapted for the synthesis of the compound , considering the presence of furan and acetamide moieties.

Molecular Structure Analysis

The molecular structure of the compound includes a pyrrolidinone ring, which is known for its stability and presence in various bioactive molecules. The furan and thiophene rings are electron-rich heterocycles that can participate in various chemical interactions due to their aromaticity and potential for electron donation. These structural features are likely to influence the compound's binding affinity to biological targets and its overall pharmacokinetic properties.

Chemical Reactions Analysis

The compound's reactivity can be inferred from the functional groups present. The lactam nitrogen in the pyrrolidinone ring could act as a nucleophile, while the furan and thiophene rings could undergo electrophilic substitution reactions. The hydroxy group adjacent to the furan ring may be involved in hydrogen bonding or could be modified through esterification or etherification reactions. The acetamide linkage is another site for potential chemical transformations, such as hydrolysis or amidation.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can hypothesize based on the structure. The compound is likely to have moderate solubility in polar organic solvents due to the presence of the lactam and acetamide groups. The melting point and boiling point would be influenced by the molecular weight and the presence of the heterocycles. The compound's stability could be affected by the presence of the lactam, which is susceptible to hydrolysis under acidic or basic conditions.

科学的研究の応用

Heteroaromatic Decarboxylative Claisen Rearrangement Reactions

Research has shown that compounds containing furan and thiophene units, similar to the one , can undergo decarboxylative Claisen rearrangement reactions. This process facilitates the synthesis of heteroaromatic compounds with potential applications in material science, pharmaceuticals, and organic electronics due to their unique electronic and optical properties (Craig et al., 2005).

Furan and Thiophene Derivatives Synthesis

The Michael type reactions of furan derivatives with aminopyridine and its derivatives have been explored to synthesize pyrrolidin-2-ylidene-acetates. These reactions indicate the reactivity and potential for creating bioactive molecules, which could have implications for drug discovery and development (Sacmacl et al., 2012).

Efficient Synthesis of Acetamide Derivatives

A study on the synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives highlights an efficient one-pot method. This research underscores the importance of such compounds in medicinal chemistry and organic synthesis, suggesting potential pharmaceutical applications (Raju et al., 2022).

Acetylenes in Heterocyclic Synthesis

The conversion of alka-2,3-dienoates and 4-hydroxyalk-2-ynenitriles into heterocyclic compounds demonstrates the utility of acetylenic precursors in constructing complex molecular architectures. This method could be relevant to synthesizing derivatives of the compound , offering routes to diverse heterocyclic systems (Roberts et al., 1994).

Novel Histamine H2 Receptor Antagonists

Research involving the replacement of furan rings with other heterocyclic units in histamine H2 receptor antagonists points to the significance of heteroaromatic systems in designing drugs with specific biological activities. This suggests that the compound could be investigated for similar biological interactions (Lumma et al., 1984).

特性

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c19-13(8-18-14(20)3-4-15(18)21)17-10-16(22,11-5-6-23-9-11)12-2-1-7-24-12/h1-2,5-7,9,22H,3-4,8,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTFSSOANLXXMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2519038.png)

![2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519044.png)

![N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B2519049.png)

![9-(2,5-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2519052.png)

![5-Bromo-2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzoic acid](/img/structure/B2519054.png)

![4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2519055.png)

![Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2519061.png)